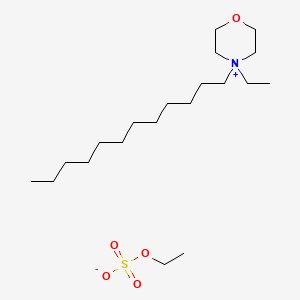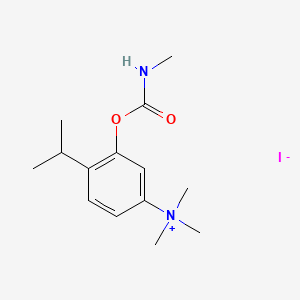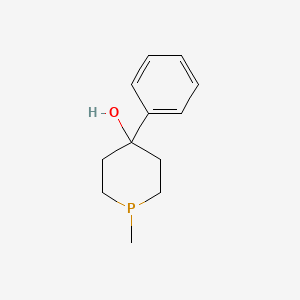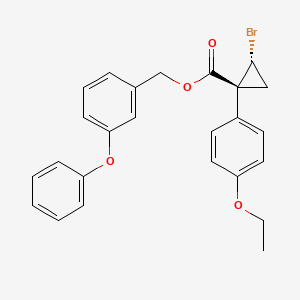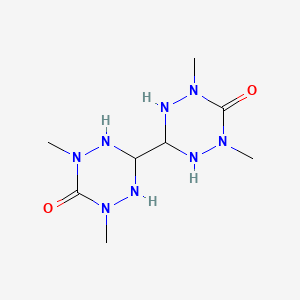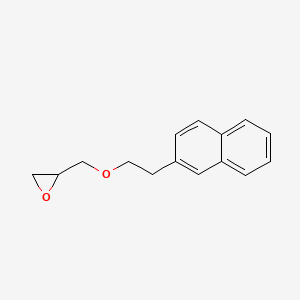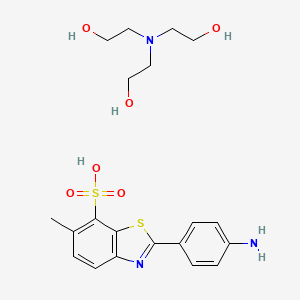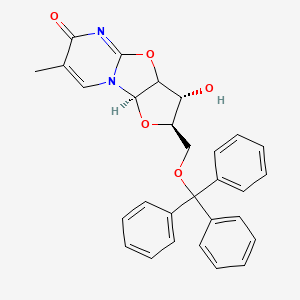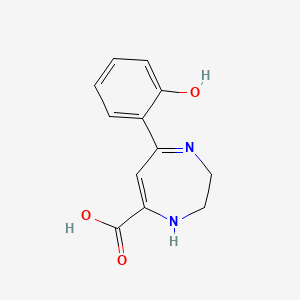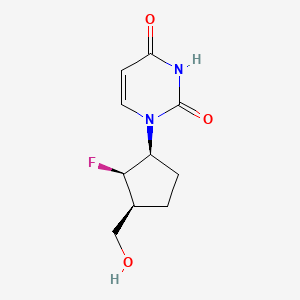
Benzene, 1,1'-(2-nitroethylidene)bis(4-ethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’-(2-nitroethylidene)bis(4-ethoxy-) is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with nitroethylidene and ethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2-nitroethylidene)bis(4-ethoxy-) typically involves the reaction of benzene derivatives with nitroalkenes under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. For example, the reaction may be carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or boron trifluoride (BF3) to enhance the electrophilic substitution on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound from by-products and impurities.
化学反応の分析
Types of Reactions
Benzene, 1,1’-(2-nitroethylidene)bis(4-ethoxy-) can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce halogenated benzene compounds.
科学的研究の応用
Benzene, 1,1’-(2-nitroethylidene)bis(4-ethoxy-) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving the interaction of nitro compounds with biological systems, including their potential effects on cellular processes.
Medicine: Research into the pharmacological properties of nitro compounds may explore their potential as therapeutic agents.
Industry: The compound may be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benzene, 1,1’-(2-nitroethylidene)bis(4-ethoxy-) involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the benzene ring can undergo electrophilic substitution. These interactions can affect various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: This compound has a similar structure but with different substituents, leading to different chemical properties and reactivity.
Benzene, 1,1’-(2-nitro-1-propenylidene)bis[4-ethoxy-]: This compound is closely related but has a propenylidene group instead of an ethylidene group, which can influence its reactivity and applications.
Uniqueness
Benzene, 1,1’-(2-nitroethylidene)bis(4-ethoxy-) is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest.
特性
CAS番号 |
77669-63-7 |
|---|---|
分子式 |
C18H21NO4 |
分子量 |
315.4 g/mol |
IUPAC名 |
1-ethoxy-4-[1-(4-ethoxyphenyl)-2-nitroethyl]benzene |
InChI |
InChI=1S/C18H21NO4/c1-3-22-16-9-5-14(6-10-16)18(13-19(20)21)15-7-11-17(12-8-15)23-4-2/h5-12,18H,3-4,13H2,1-2H3 |
InChIキー |
GJTGBELZYSGOBM-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CC=C(C=C2)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


